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molecular formula C6H4N2O2S B8718391 Thieno[2,3-b]pyrazine-2,3(1H,4H)-dione

Thieno[2,3-b]pyrazine-2,3(1H,4H)-dione

Cat. No. B8718391
M. Wt: 168.18 g/mol
InChI Key: WOQHXCRNXSUHIJ-UHFFFAOYSA-N
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Patent
US05284847

Procedure details

A mixture of di-t-butyl thiophene-2,3-dicarbamate (1.53 g, 4.87 mmol), diethyl oxalate (15 ml) and acetic acid (15 ml) was refluxed for 48 hours. The precipitate was filtered off, washed with water and dried to yield 0.64 g (78%) of the title compound. M.p. >340° C. 1H-NMR (DMSO-d6, δ): 6.74 (d, 1H), 7.13 (d, 1H), 12.28 (s, 1H).
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([NH:6][C:7](OC(C)(C)C)=[O:8])=[C:2]1[NH:14][C:15]([O:17]C(C)(C)C)=O.C(OCC)(=O)C(OCC)=O>C(O)(=O)C>[NH:6]1[C:7](=[O:8])[C:15](=[O:17])[NH:14][C:2]2[S:1][CH:5]=[CH:4][C:3]1=2

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
S1C(=C(C=C1)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Name
Quantity
15 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1C2=C(NC(C1=O)=O)SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.64 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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